
N-Methyl-N-(prop-2-yn-1-yl)isoquinoline-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Methyl-N-(prop-2-yn-1-yl)isoquinoline-1-carboxamide: is an organic compound that belongs to the class of isoquinoline derivatives This compound is characterized by the presence of a methyl group, a prop-2-yn-1-yl group, and an isoquinoline-1-carboxamide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-Methyl-N-(prop-2-yn-1-yl)isoquinoline-1-carboxamide typically involves the alkylation of isoquinoline-1-carboxamide with propargyl bromide in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like toluene under phase-transfer catalysis conditions .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions: N-Methyl-N-(prop-2-yn-1-yl)isoquinoline-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the prop-2-yn-1-yl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in an organic solvent like toluene.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted isoquinoline derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: N-Methyl-N-(prop-2-yn-1-yl)isoquinoline-1-carboxamide is used as a building block in organic synthesis. It is a useful synthon in Sonogashira cross-coupling reactions .
Biology: The compound has potential applications in biological research due to its ability to interact with various biomolecules. It can be used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: this compound and its derivatives are being investigated for their potential therapeutic properties, including anticancer and anti-inflammatory activities .
Industry: In the industrial sector, the compound can be used in the synthesis of specialty chemicals and pharmaceuticals. Its unique chemical structure makes it a valuable intermediate in the production of complex organic molecules.
Wirkmechanismus
The mechanism of action of N-Methyl-N-(prop-2-yn-1-yl)isoquinoline-1-carboxamide involves its interaction with specific molecular targets. The compound can act as a photosensitizer, generating singlet oxygen and superoxide radicals through energy transfer and single electron transfer pathways . These reactive oxygen species can then interact with cellular components, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
- N-Methyl-N-(prop-2-yn-1-yl)aniline
- 4-Methyl-N-(prop-2-yn-1-yl)benzenesulfonamide
- N-(prop-2-yn-1-yl)-o-phenylenediamines
Comparison: N-Methyl-N-(prop-2-yn-1-yl)isoquinoline-1-carboxamide is unique due to its isoquinoline core, which imparts distinct chemical and biological propertiesThe presence of the isoquinoline moiety also differentiates it from simpler compounds like 4-Methyl-N-(prop-2-yn-1-yl)benzenesulfonamide .
Eigenschaften
CAS-Nummer |
138202-71-8 |
|---|---|
Molekularformel |
C14H12N2O |
Molekulargewicht |
224.26 g/mol |
IUPAC-Name |
N-methyl-N-prop-2-ynylisoquinoline-1-carboxamide |
InChI |
InChI=1S/C14H12N2O/c1-3-10-16(2)14(17)13-12-7-5-4-6-11(12)8-9-15-13/h1,4-9H,10H2,2H3 |
InChI-Schlüssel |
UPXWOOIMJFMJRU-UHFFFAOYSA-N |
Kanonische SMILES |
CN(CC#C)C(=O)C1=NC=CC2=CC=CC=C21 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


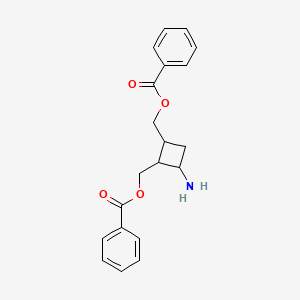

![2-Propoxy-2,3-dihydronaphtho[2,3-b]furan-4,9-dione](/img/structure/B14267065.png)
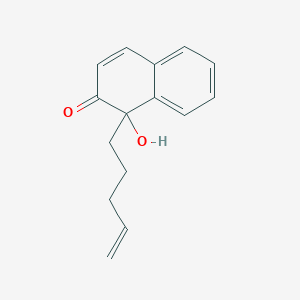
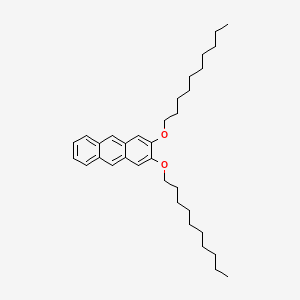
![2-Propenoic acid, 2-methyl-, 2-[2-(2-iodoethoxy)ethoxy]ethyl ester](/img/structure/B14267088.png)
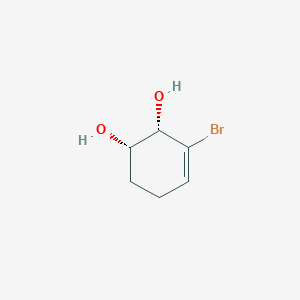
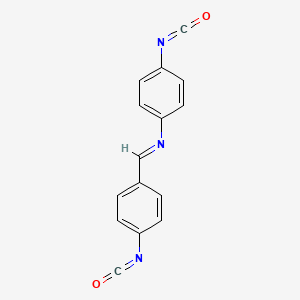
![(NZ)-N-[2-bromo-1-(3-methoxy-1,2-oxazol-5-yl)ethylidene]hydroxylamine](/img/structure/B14267129.png)
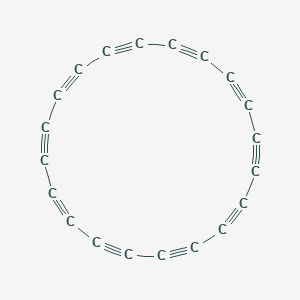
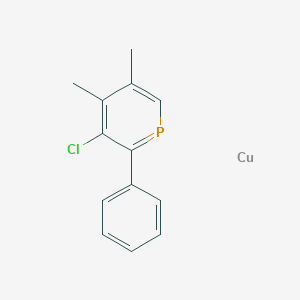
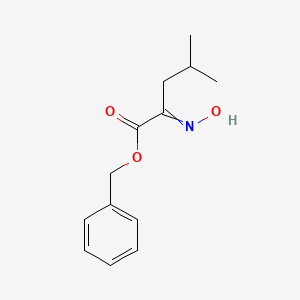
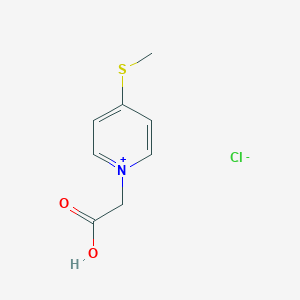
![(4S)-4-[(4-Aminophenyl)methyl]-3-methyl-1,3-oxazolidin-2-one](/img/structure/B14267154.png)
